Lantanilic acid

Description

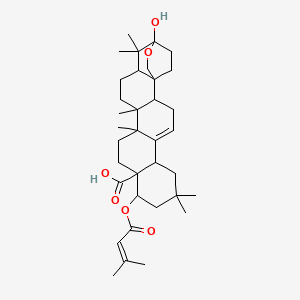

Structure

3D Structure

Properties

CAS No. |

60657-41-2 |

|---|---|

Molecular Formula |

C35H52O6 |

Molecular Weight |

568.8 g/mol |

IUPAC Name |

(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(3-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |

InChI |

InChI=1S/C35H52O6/c1-21(2)17-27(36)41-26-19-29(3,4)18-23-22-9-10-25-32(8,31(22,7)13-15-34(23,26)28(37)38)12-11-24-30(5,6)35(39)16-14-33(24,25)20-40-35/h9,17,23-26,39H,10-16,18-20H2,1-8H3,(H,37,38)/t23-,24-,25-,26+,31+,32+,33+,34-,35-/m0/s1 |

InChI Key |

HGMVESCHSMFWDD-ZUQXEZLCSA-N |

Isomeric SMILES |

CC(=CC(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C |

Canonical SMILES |

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Lantanilic Acid: A Comprehensive Physicochemical Profile for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

Lantanilic acid, a pentacyclic triterpenoid isolated from the plant species Lantana camara, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, aimed at researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, solubility, and partition coefficient, and outlines detailed experimental protocols for its isolation and characterization. While specific experimental data for some properties remain to be published, this guide serves as a foundational resource for future research and development involving this natural compound.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in various parts of the Lantana camara plant, a species with a history of use in traditional medicine.[1] As a member of the triterpenoid class of compounds, this compound possesses a complex chemical architecture that contributes to its bioactive potential.[1] Preliminary studies have indicated that this compound exhibits a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities, making it a molecule of interest for further pharmacological investigation.[1] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are crucial for understanding the molecule's behavior in various experimental and physiological settings.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | (1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(3-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.0¹’¹⁸.0²’¹⁵.0⁵’¹⁴.0⁶’¹¹]tetracos-4-ene-11-carboxylic acid | PubChem[2] |

| CAS Number | 60657-41-2 | PubChem[2] |

| Molecular Formula | C₃₅H₅₂O₆ | PubChem[2] |

| Molecular Weight | 568.8 g/mol | PubChem[2] |

| Canonical SMILES | CC(=CC(=O)O[C@@H]1CC(C)(C)C[C@H]2[C@@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC--INVALID-LINK--(OC6)O)C)C)C(=O)O)C | PubChem[2] |

| InChI Key | HGMVESCHSMFWDD-ZUQXEZLCSA-N | PubChem[2] |

Table 2: Physicochemical Data of this compound

| Property | Value | Method | Source |

| Physical State | Solid (Powder) | Not specified | BioCrick |

| Melting Point | Data not available | Not applicable | |

| Boiling Point | Data not available | Not applicable | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not specified | BioCrick |

| logP (Octanol/Water) | 7.4 | Computed (XLogP3) | PubChem[2] |

| pKa | Data not available | Not applicable | |

| Hydrogen Bond Donors | 2 | Computed | PubChem[2] |

| Hydrogen Bond Acceptors | 6 | Computed | PubChem[2] |

| Rotatable Bond Count | 3 | Computed | PubChem[2] |

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound, as well as general protocols for determining key physicochemical properties for which specific experimental data for this compound are not yet available.

Isolation and Purification of this compound from Lantana camara

The following protocol is based on a published method for the successful isolation of this compound.

3.1.1. Plant Material Collection and Preparation

-

Collect fresh leaves of Lantana camara.

-

Wash the leaves thoroughly with distilled water to remove any debris.

-

Oven-dry the leaves at a controlled temperature of 45°C.

-

Grind the dried leaves into a coarse powder using a suitable grinding apparatus.

3.1.2. Extraction

-

Soak approximately 22 g of the dried leaf powder in 100% ethyl acetate.

-

Concentrate the resulting extract using a rotary evaporator at 45°C to obtain the crude extract.

3.1.3. Chromatographic Purification

-

Subject the crude ethyl acetate extract to column chromatography.

-

Use a silica gel 60 (230-400 mesh) column with dimensions of approximately 40 cm in length and 5 cm in internal diameter.

-

Perform isocratic elution with a solvent system of n-hexane and ethyl acetate in an 80:20 ratio.

-

Collect fractions of 100 ml each and monitor by thin-layer chromatography (TLC) to pool fractions containing this compound.

Structural Characterization

The identity and purity of the isolated this compound can be confirmed by spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be acquired in deuterated chloroform. Key characteristic signals for this compound include six three-proton singlets for the tertiary methyl groups (at approximately δ 0.76, 0.86, 0.94, 0.98, 1.01, and 1.14 ppm), a multiplet for the olefinic proton H-2' (around δ 5.56 ppm), and two three-proton doublets for the β-methyl groups (at approximately δ 1.83 and 2.12 ppm).

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum in deuterated chloroform will show 36 carbon resonances. Notable signals include a carbonyl carbon at approximately δ 165.3 ppm and a carboxylic acid carbon at around δ 177.3 ppm. DEPT-135 experiments can be used to differentiate between methyl, methylene, and methine carbons.

3.2.2. Mass Spectrometry (MS)

-

Mass spectral analysis should be performed to confirm the molecular weight of the isolated compound, which is expected to be 568.8 g/mol .

General Protocol for Melting Point Determination

While an experimental melting point for this compound is not currently published, the following standard procedure using a Mel-Temp apparatus can be employed.

-

Ensure the this compound sample is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the Mel-Temp apparatus.

-

Heat the block rapidly to about 20°C below the expected melting point (a preliminary rapid run can be performed to estimate this).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

General Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. The following is a general protocol for its determination.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable co-solvent system if insolubility in water is an issue.

-

Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with a standard acid solution (e.g., 0.1 M HCl).

-

Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Visualizations

Experimental Workflow for Isolation and Characterization of this compound

The following diagram illustrates the logical flow of the experimental procedures described for obtaining and verifying this compound.

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While key experimental data such as melting point and pKa are yet to be reported in the literature, the provided protocols offer a clear path for their determination. The detailed methodology for isolation and structural elucidation serves as a valuable tool for researchers aiming to work with this promising natural product. Further investigation into the physicochemical and biological properties of this compound is warranted to fully explore its therapeutic potential.

References

Isolating Lantanilic Acid from Lantana camara Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantana camara, a plant recognized for its diverse phytochemical composition, is a significant source of lantanilic acid, a pentacyclic triterpenoid with notable biological activities. This technical guide provides a comprehensive overview of the isolation of this compound from the leaves of Lantana camara. It details the necessary experimental protocols, from extraction to purification, and presents quantitative data in a structured format for easy comparison. Furthermore, this guide includes visual representations of the experimental workflow and potential signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

Lantana camara L., a member of the Verbenaceae family, is a widely distributed shrub known for its traditional medicinal uses and as a source of various bioactive compounds, including triterpenoids, flavonoids, and steroids. Among these, this compound, an oleanane-type triterpene, has garnered interest for its potential therapeutic properties, including nematicidal and antimicrobial activities. The isolation and characterization of this compound are crucial steps in harnessing its full pharmacological potential. This guide outlines the key methodologies for its successful isolation from Lantana camara leaves.

Experimental Protocols

The isolation of this compound from Lantana camara leaves typically involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are synthesized from established methodologies.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Lantana camara are collected.

-

Cleaning and Drying: The leaves are washed thoroughly with distilled water to remove any debris and then oven-dried at a controlled temperature of 45°C to preserve the chemical integrity of the constituents.

-

Grinding: The dried leaves are ground into a coarse powder using a grinding machine to increase the surface area for efficient solvent extraction.

Extraction

The powdered leaf material is subjected to solvent extraction to isolate the crude mixture of phytochemicals.

-

Solvent Extraction: Methanol or ethyl acetate are commonly used solvents for the extraction of triterpenoids from Lantana camara.

-

Methanol Extraction: The powdered leaves are refluxed with methanol. The resulting extract is then concentrated under vacuum.

-

Ethyl Acetate Soaking: The powdered leaf material is soaked in 100% ethyl acetate. The mixture is then concentrated using a rotary evaporator at 45°C.

-

-

Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with different solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their solubility.

Chromatographic Purification

Column chromatography is the primary technique used for the purification of this compound from the crude extract.

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used adsorbent for the column.

-

Mobile Phase: A gradient of solvents is typically employed to elute the compounds from the column. Common solvent systems include:

-

n-hexane and ethyl acetate in increasing polarity.

-

Chloroform and methanol in increasing polarity.

-

-

Fraction Collection: The eluent is collected in numerous small fractions.

-

Monitoring: The separation process is monitored using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

-

Isolation of this compound: Fractions containing this compound are combined and concentrated. The pure compound can be obtained as clear crystals upon evaporation of the solvent.

Quantitative Data

The yield of this compound and other phytochemicals can vary depending on the plant source, collection time, and the extraction and purification methods employed. The following tables summarize the quantitative data from various studies.

| Parameter | Value | Source |

| Starting Material | 22 g of dry leaf powder | |

| Crude Extract (Methanol) | 660 g (from a larger batch) | |

| Ethyl Acetate Fraction | 185 g (from 660 g crude extract) | |

| Purified this compound | 5120 mg (from 185 g ethyl acetate fraction) | **** |

Table 1: Yield of this compound from Lantana camara Leaves (Huang et al., 2005)

| Phytochemical | Concentration (mg/100g of dry leaf material) | Source |

| Alkaloids | 349.92 - 506.74 | |

| Flavonoids | 231.99 - 372.04 | |

| Phenols | 1425.23 - 1563.85 | |

| Tannins | 1351.62 - 1426.43 |

Table 2: General Phytochemical Composition of Lantana camara Leaves (Methanol and Aqueous Extracts)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Lantana camara leaves.

Caption: Experimental workflow for this compound isolation.

Potential Signaling Pathways

This compound, as a pentacyclic triterpenoid, is likely to modulate various intracellular signaling pathways implicated in inflammation and cell proliferation. The following diagrams depict hypothetical signaling pathways that may be affected by this compound, based on the known activities of similar compounds.

Pentacyclic triterpenoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival that can be modulated by triterpenoids.

Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from the leaves of Lantana camara. The methodologies outlined, coupled with the quantitative data and visual representations of the experimental workflow and potential signaling pathways, offer a valuable resource for researchers. Further investigation into the specific molecular targets of this compound will be crucial in elucidating its mechanism of action and advancing its potential as a therapeutic agent. The protocols and data presented herein serve as a solid foundation for such future research endeavors.

An In-depth Technical Guide to Lantanilic Acid: Natural Sources, Occurrence, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid is a naturally occurring pentacyclic triterpenoid that has garnered significant scientific interest due to its diverse biological activities. As a prominent secondary metabolite in various plant species, it represents a promising lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources, occurrence, isolation, and biological activities of this compound, with a focus on its potential mechanisms of action.

Natural Sources and Occurrence

This compound is primarily isolated from plants of the genus Lantana, with Lantana camara being the most well-documented source. It is considered a main constituent of the leaves of this plant. In addition to Lantana camara, this compound has also been reported in other species such as Lantana cujabensis and Lippia turbinata. The presence of this compound is not limited to the leaves; it has also been isolated from the aerial parts and roots of these plants.

Quantitative Data on this compound Yield

The yield of this compound from natural sources can vary depending on the plant material, geographical location, and the extraction method employed. The following table summarizes available data on its extraction and yield.

| Plant Source | Plant Part | Extraction Method | Yield | Reference |

| Lantana camara | Leaves (11.9 kg) | Methanol extraction followed by silica gel chromatography of the ethyl acetate fraction | 5120 mg | [1] |

| Lantana camara | Leaves (22 g) | Soaking in 100% ethyl acetate followed by silica gel column chromatography | Not explicitly quantified, but isolated as pure crystalline form | [2] |

Experimental Protocols

Isolation and Purification of this compound from Lantana camara Leaves

A representative experimental protocol for the isolation and purification of this compound is described below, based on methodologies reported in the scientific literature.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Lantana camara are collected and washed with distilled water to remove any debris.

-

The leaves are then oven-dried at a temperature of 45°C to remove moisture.

-

The dried leaves are ground into a coarse powder using a grinding machine.

2. Extraction:

-

A known quantity of the dried leaf powder (e.g., 22 g) is soaked in 100% ethyl acetate at room temperature.

-

The extract is then concentrated using a rotary evaporator at 45°C to obtain the crude ethyl acetate extract.

3. Chromatographic Separation:

-

The crude extract is subjected to column chromatography using a silica gel column (e.g., 230-400 mesh).

-

The column is eluted isocratically with a solvent system of n-hexane and ethyl acetate, typically in a ratio of 80:20.

-

Fractions of the eluate (e.g., 100 ml each) are collected sequentially.

4. Crystallization and Purification:

-

Specific fractions (e.g., fraction 9) that show the presence of the target compound upon preliminary analysis (like thin-layer chromatography) are selected.

-

These fractions are allowed to evaporate at room temperature, leading to the formation of clear crystals.

-

The resulting crystalline substance is washed with the same solvent system (n-hexane:ethyl acetate, 80:20) to afford pure crystalline this compound.

5. Structural Elucidation:

-

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula. For instance, a pseudomolecular ion peak at m/z 569.2 in ESIMS is consistent with the molecular formula C35H52O6.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to elucidate the detailed chemical structure. The spectral data is then compared with published values for this compound for confirmation.[2]

-

Biological Activities and Putative Signaling Pathways

This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent. The following sections detail these activities and propose the likely signaling pathways involved, based on studies of this compound and other closely related pentacyclic triterpenoids.

Antimicrobial and Antifungal Activity

This compound has shown notable activity against certain bacteria and fungi. It is active against the Gram-positive bacterium Staphylococcus aureus and exhibits very strong activity against the fungus Candida albicans.[3] However, it is reported to be inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus epidermis.[3]

Mechanism of Action: The antimicrobial activity of triterpenoids like this compound is often attributed to their lipophilic nature. The presence of a prenyl group in its structure is thought to facilitate the disruption of microbial cell membranes and walls, leading to cell death.[3]

Below is a diagram illustrating the proposed mechanism of antimicrobial action.

Figure 1: Proposed mechanism of antimicrobial action of this compound.

Nematicidal Activity

This compound has been identified as a potent nematicidal agent. In studies against the root-knot nematode Meloidogyne incognita, this compound exhibited 98% mortality at a concentration of 0.5%.[4]

Mechanism of Action: The precise mechanism of nematicidal activity for this compound is not fully elucidated. However, studies on other terpenoids suggest that they may act by disrupting the intracellular redox status, leading to oxidative stress and subsequent activation of apoptotic signaling pathways within the nematode's cells, ultimately causing cell death.

The following diagram outlines a potential workflow for assessing nematicidal activity.

Figure 2: A typical experimental workflow for evaluating nematicidal activity.

Leishmanicidal Activity

This compound has demonstrated significant leishmanicidal activity against the promastigotes of Leishmania major, with a reported IC50 value of 21.3 µM.[5]

Mechanism of Action: The leishmanicidal action of terpenoids is often linked to the induction of oxidative stress within the parasite. This can lead to mitochondrial dysfunction, depletion of ATP, and ultimately, programmed cell death (apoptosis) of the Leishmania parasite.

A putative signaling pathway for the leishmanicidal activity is depicted below.

Figure 3: A putative signaling pathway for the leishmanicidal activity of this compound.

Cytotoxic and Anti-proliferative Activity

This compound has been reported to exhibit very strong cytotoxic activity, with an LC50 value of 27.9 µg/mL as determined by the Brine Shrimp Lethality Test (BSLT).[3] This suggests potential anti-proliferative or anticancer properties.

Mechanism of Action: The cytotoxic effects of many pentacyclic triterpenoids are mediated through the induction of apoptosis in cancer cells. This can involve multiple signaling pathways, including the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the mTOR pathway, a central regulator of cell growth and proliferation. Furthermore, triterpenoids can induce apoptosis through the intrinsic (mitochondrial) pathway, involving the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases.

The diagram below illustrates a potential signaling pathway for the cytotoxic effects of this compound.

Figure 4: A putative signaling pathway for the cytotoxic and pro-apoptotic effects of this compound.

Conclusion

This compound, a pentacyclic triterpenoid primarily found in Lantana camara, exhibits a compelling profile of biological activities, including antimicrobial, nematicidal, leishmanicidal, and cytotoxic effects. The established protocols for its isolation and characterization provide a solid foundation for further research and development. While the precise molecular mechanisms of action are still under investigation, the available evidence for related compounds suggests that this compound likely exerts its effects through membrane disruption and the modulation of key signaling pathways involved in cell survival and death. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, highlighting the potential of this compound as a scaffold for new therapeutic agents. Further studies are warranted to fully elucidate its pharmacological properties and to explore its potential clinical applications.

References

The Lantanilic Acid Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Abstract

Lantanilic acid, a pentacyclic triterpenoid predominantly found in Lantana camara, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. While the complete pathway has yet to be fully elucidated, this document synthesizes current knowledge on oleanane triterpenoid biosynthesis to propose a detailed, step-by-step enzymatic sequence. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the key enzymes, precursors, and potential regulatory points in the formation of this complex natural product. Included are detailed experimental protocols for the identification and characterization of the enzymes involved, as well as a structured presentation of related quantitative data to facilitate further research and biotechnological applications.

Introduction

Lantana camara, a member of the Verbenaceae family, is a prolific producer of a wide array of secondary metabolites, among which are the pentacyclic triterpenoids.[1] this compound and its derivatives are oleanane-type triterpenoids that have demonstrated a range of biological activities, including antimicrobial and antimutagenic effects. The complex structure of this compound, featuring a decorated oleanane core, suggests a sophisticated biosynthetic pathway involving a series of enzymatic modifications. Understanding this pathway is crucial for the potential biotechnological production of this compound and the development of novel therapeutic agents.

This guide outlines the proposed biosynthetic pathway of this compound, commencing from the primary metabolism that provides the initial building blocks, through the formation of the core triterpenoid skeleton, and culminating in the specific tailoring reactions that yield the final molecule.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the well-established route for oleanane triterpenoids, originating from the mevalonate (MVA) pathway. This pathway can be conceptually divided into three main stages:

-

Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene: This stage involves the synthesis of the universal C30 isoprenoid precursor.

-

Cyclization to the Oleanane Skeleton: A specific oxidosqualene cyclase catalyzes the formation of the pentacyclic β-amyrin core.

-

Post-Cyclization Modifications (Oxidations and Acylations): A series of tailoring enzymes, primarily cytochrome P450 monooxygenases and acyltransferases, modify the β-amyrin scaffold to produce this compound.

A diagrammatic representation of this proposed pathway is provided below.

Stage 1: Formation of 2,3-Oxidosqualene via the Mevalonate Pathway

The biosynthesis of all triterpenoids originates from the isoprenoid pathway. In the cytoplasm of plant cells, the mevalonate (MVA) pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of isoprenoids. The key steps are:

-

Acetyl-CoA to Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is a key regulatory step in the MVA pathway.

-

Mevalonate to IPP: Mevalonate is phosphorylated and decarboxylated to yield IPP.

-

IPP to Farnesyl Pyrophosphate (FPP): IPP is isomerized to DMAPP, and subsequently, two molecules of IPP are condensed with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP), a reaction catalyzed by FPP synthase (FPS).

-

FPP to Squalene: Two molecules of FPP are joined head-to-head in a reductive condensation reaction to form the C30 linear hydrocarbon, squalene. This reaction is catalyzed by squalene synthase (SQS).

-

Squalene to 2,3-Oxidosqualene: Squalene undergoes epoxidation at the C2-C3 double bond to form 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE). This molecule is the direct precursor for the cyclization into various triterpenoid skeletons.

Stage 2: Cyclization to the β-Amyrin Skeleton

The formation of the pentacyclic oleanane scaffold is a critical branch point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the biosynthesis of this compound, the key enzyme is β-amyrin synthase (BAS).

-

β-Amyrin Synthase (BAS): This enzyme catalyzes the proton-initiated cyclization of 2,3-oxidosqualene into the pentacyclic triterpene, β-amyrin. This reaction is highly stereospecific and forms the characteristic five-ring structure of the oleanane family. While a specific BAS has not yet been isolated and characterized from Lantana camara, transcriptome analyses of this plant have revealed the presence of genes homologous to known triterpene synthases.[1]

Stage 3: Post-Cyclization Modifications

The β-amyrin skeleton undergoes a series of decorative modifications to yield the final this compound molecule. These tailoring reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases.

-

Hydroxylations and Oxidations by Cytochrome P450s:

-

C-28 Oxidation: It is highly probable that the C-28 methyl group of β-amyrin is sequentially oxidized to a carboxylic acid, a common modification in oleanane triterpenoids. This three-step oxidation (methyl to alcohol to aldehyde to carboxylic acid) is often catalyzed by enzymes belonging to the CYP716 family of cytochrome P450s. This would lead to the formation of oleanolic acid.

-

C-22 Hydroxylation: A key structural feature of this compound is the hydroxyl group at the C-22 position. This hydroxylation is likely catalyzed by a specific CYP450. The exact family of this CYP450 is currently unknown but is a critical area for future research.

-

Other Oxidations: this compound and its derivatives can have additional hydroxylations and other oxidative modifications on the triterpenoid core, all of which are presumed to be carried out by specific CYP450s.

-

-

Acylation by Acyltransferases:

-

A defining characteristic of this compound is the presence of an isobutanoyloxy group. This acyl group is transferred from a donor molecule (likely isobutyryl-CoA) to the C-22 hydroxyl group of the triterpenoid precursor. This reaction is catalyzed by an acyltransferase. Based on studies of other acylated triterpenoids, this enzyme is likely a member of the BAHD or SCPL acyltransferase families.

-

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzyme kinetics and metabolite flux directly related to the this compound biosynthetic pathway. However, data from studies on the production of oleanane triterpenoids in heterologous systems can provide a benchmark for expected yields and enzyme efficiencies.

Table 1: Production of β-amyrin and Oleanolic Acid in Engineered Saccharomyces cerevisiae

| Enzyme Source | Precursor | Product | Titer (mg/L) | Reference |

| Glycyrrhiza glabra β-amyrin synthase | 2,3-Oxidosqualene | β-Amyrin | 15.4 | (Kirby et al., 2008) |

| Medicago truncatula β-amyrin synthase | 2,3-Oxidosqualene | β-Amyrin | 10.2 | (Kirby et al., 2008) |

| Glycyrrhiza glabra β-amyrin synthase and Medicago truncatula CYP716A12 | β-Amyrin | Oleanolic acid | 8.7 | (Fukushima et al., 2011) |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the involved enzymes. Below are detailed protocols for key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes from Lantana camara Transcriptome Data

Objective: To identify candidate genes encoding β-amyrin synthase, cytochrome P450s, and acyltransferases from Lantana camara using a bioinformatics approach.

Methodology:

-

RNA Extraction and Sequencing:

-

Extract total RNA from various tissues of Lantana camara (e.g., leaves, stems, roots, flowers) using a suitable plant RNA extraction kit.

-

Perform high-throughput RNA sequencing (RNA-seq) on an Illumina platform to generate a comprehensive transcriptome.

-

-

De Novo Transcriptome Assembly:

-

Assemble the high-quality reads into transcripts using a de novo assembler such as Trinity or SOAPdenovo-Trans.

-

-

Gene Annotation:

-

Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, UniProt).

-

Identify transcripts with high sequence similarity to known β-amyrin synthases, cytochrome P450s (particularly from the CYP716 family), and acyltransferases (BAHD and SCPL families).

-

-

Phylogenetic Analysis:

-

Perform multiple sequence alignments of the candidate gene protein sequences with known functionally characterized enzymes from other plant species.

-

Construct phylogenetic trees to infer the evolutionary relationships and potential functions of the candidate genes.

-

Protocol 2: Functional Characterization of a Candidate β-Amyrin Synthase (BAS) in Yeast

Objective: To functionally verify a candidate BAS gene from Lantana camara by heterologous expression in Saccharomyces cerevisiae.

Methodology:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate BAS gene from L. camara cDNA using PCR.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation:

-

Transform a lanosterol synthase deficient yeast strain (e.g., GIL77) with the BAS expression construct.

-

-

Yeast Culture and Induction:

-

Grow the transformed yeast in a suitable selection medium.

-

Induce gene expression by adding galactose to the medium.

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast cells and perform saponification to release triterpenoids.

-

Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-amyrin standard.

-

Protocol 3: In Vitro Enzyme Assay for a Candidate Cytochrome P450

Objective: To determine the catalytic activity and substrate specificity of a candidate CYP450 from Lantana camara.

Methodology:

-

Heterologous Expression:

-

Express the candidate CYP450 and a partner cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast microsomes or insect cells).

-

-

Microsome Preparation:

-

Isolate microsomes from the expression host, which will contain the recombinant CYP450 and CPR.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomes, a suitable buffer, NADPH as a cofactor, and the potential substrate (e.g., β-amyrin or oleanolic acid).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent.

-

-

Product Analysis:

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated products.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Lantana camara is a complex process that likely involves a dedicated set of enzymes from the oxidosqualene cyclase, cytochrome P450, and acyltransferase families. While the complete pathway remains to be definitively elucidated, the proposed pathway in this guide provides a solid framework for future research. The advent of next-generation sequencing and sophisticated analytical techniques will undoubtedly accelerate the identification and characterization of the specific genes and enzymes responsible for the synthesis of this important bioactive compound. A thorough understanding of the this compound biosynthetic pathway will not only provide insights into the chemical ecology of Lantana camara but also open up new avenues for the sustainable production of this and other valuable triterpenoids through metabolic engineering.

References

Characterization of Lantanilic Acid: A Spectroscopic and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of Lantanilic acid, a pentacyclic triterpenoid with noted biological activities. The guide includes nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a discussion of plausible signaling pathways through which this compound may exert its therapeutic effects.

Spectroscopic Data for this compound

The structural elucidation of this compound is primarily achieved through a combination of 1D and 2D NMR spectroscopy and mass spectrometry.

The ¹H and ¹³C NMR data for this compound, an oleanane-type triterpene, have been reported from isolates of Lantana camara L.[1]. The chemical shifts are crucial for assigning the protons and carbons in the molecule's complex structure.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ) in ppm |

| H-12 | 5.37 (t, J=3.6 Hz) |

| H-18 | 3.03 (dd, J=13.8, 4.0 Hz) |

| H-23 | 1.01 (s) |

| H-24 | 0.94 (s) |

| H-25a | 3.87 (d, J=9.1 Hz) |

| H-25b | 4.22 (d, J=9.1 Hz) |

| H-26 | 0.76 (s) |

| H-27 | 1.14 (s) |

| H-29 | 0.86 (s) |

| H-30 | 0.98 (s) |

| H-2' | 5.56 (m) |

| H-4' | 1.83 (d, J=1.1 Hz) |

| H-5' | 2.12 (d, J=1.1 Hz) |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ) in ppm |

| 3 | 80.8 |

| 4 | 42.1 |

| 5 | 50.7 |

| 12 | 122.8 |

| 13 | 143.6 |

| 14 | 41.9 |

| 17 | 46.8 |

| 18 | 41.9 |

| 20 | 30.0 |

| 22 | 74.8 |

| 23 | 25.3 |

| 24 | 17.4 |

| 25 | 68.7 |

| 26 | 18.3 |

| 27 | 26.2 |

| 28 | 177.3 |

| 29 | 33.7 |

| 30 | 23.7 |

| 1' | 165.3 |

| 2' | 116.0 |

| 3' | 157.0 |

| 4' | 27.3 |

| 5' | 20.2 |

Mass spectrometry data is essential for determining the molecular weight and formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₅H₅₂O₆ |

| Molecular Weight | 568.8 g/mol |

| Pseudo-molecular Ion Peak (ESI-MS) | [M+H]⁺ at m/z 569.2 |

Fragmentation Pattern: As an oleanane-type triterpenoid, the mass spectrometry fragmentation of this compound is expected to involve characteristic cleavages of the pentacyclic core. A common fragmentation pathway for this class of compounds is the retro-Diels-Alder (RDA) reaction in ring C, leading to diagnostic fragment ions. Additionally, losses of water (H₂O), carbon dioxide (CO₂), and the β,β-dimethylacryloyloxy side chain are anticipated, providing valuable structural information[2][3].

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (zg30) is used.

-

Number of Scans: 16 to 64 scans are typically acquired.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) is used.

-

Number of Scans: 1024 to 4096 scans are typically acquired due to the lower natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard (δ 0.00 ppm for ¹H and δ 77.16 ppm for CDCl₃ in ¹³C).

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

ESI-MS Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: A scan range of m/z 100-1000 is typically used.

-

Source Parameters: Capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity and minimal in-source fragmentation.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Precursor Ion Selection: The [M+H]⁺ ion (m/z 569.2) is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected precursor ion is subjected to fragmentation by collision with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy is varied to control the degree of fragmentation.

-

Product Ion Scanning: The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum.

-

Plausible Signaling Pathways

This compound has been reported to possess anti-inflammatory and antioxidant properties.[4] While the specific molecular targets are still under investigation, its activities can be rationally linked to key signaling pathways involved in inflammation and oxidative stress response.

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[5] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Plausible inhibition of the NF-κB pathway by this compound.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[6][7] Activation of this pathway by phytochemicals can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Caption: Plausible activation of the Nrf2 pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Lantanilic Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Lantanilic acid in various organic solvents. This compound, a pentacyclic triterpenoid, has garnered interest for its potential biological activities, making its solubility characteristics a critical parameter for research and development. This document compiles available solubility information, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Overview of this compound

This compound (CAS No. 60657-41-2) is a natural product that has been isolated from plants of the Lantana genus.[1][2] Its complex chemical structure (see Figure 1) dictates its solubility profile, which is essential for extraction, purification, formulation, and in vitro/in vivo testing.

Figure 1: Chemical Structure of this compound

(A 2D chemical structure image of this compound would be placed here in a full whitepaper.)

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, several sources provide qualitative descriptions of its solubility. This information is summarized in Table 1.

| Organic Solvent | Solubility | Source |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Acetone | Soluble | [3] |

One study on the antibacterial and antifungal activity of this compound reported dissolving 5 mg of the compound in 10 mL of ethyl acetate to create a 0.5 mg/mL solution, which was then used for further dilutions.[1] This demonstrates solubility at this concentration but does not represent the saturation point. The high lipophilicity, as indicated by a computed XLogP3 value of 7.4, suggests that this compound is likely to be sparingly soluble in polar solvents and more soluble in non-polar organic solvents.[4]

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data, the following is a detailed, generalized protocol based on the widely accepted shake-flask method. This method is considered the gold standard for determining equilibrium solubility.

3.1. Materials and Equipment

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent (e.g., 2 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be determined empirically.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a standard calibration curve of this compound in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships in Drug Development

In the context of drug development, understanding a compound's solubility is a critical early step that influences subsequent research pathways. Poor solubility can hinder a compound's progression through the development pipeline. The following diagram illustrates this logical relationship.

References

Stability and Degradation Profile of Lantanilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanilic acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antibacterial, antifungal, and nematicidal properties.[1][2] As with any potential therapeutic agent, a thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and predicted stability and degradation pathways of this compound. Due to the limited availability of direct published stability studies on this compound, this document leverages information on its chemical structure, the known reactivity of its functional groups, and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH). This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential degradation mechanisms and providing a framework for designing and executing formal stability studies.

Chemical Structure and Properties of this compound

This compound is a complex pentacyclic triterpenoid with the molecular formula C₃₅H₅₂O₆ and a molecular weight of 568.8 g/mol .[3] Its structure, presented in Figure 1, features several key functional groups that are susceptible to chemical degradation: an ester, a carboxylic acid, a secondary hydroxyl group, and a carbon-carbon double bond. Understanding the reactivity of these functional groups is essential for predicting the degradation pathways of the molecule under various stress conditions.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, highlighting its key functional groups.

Predicted Degradation Pathways

Based on the functional groups present in the this compound molecule, several degradation pathways can be predicted under forced stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The ester linkage in this compound is the most probable site for hydrolytic degradation. Under both acidic and basic conditions, this ester bond is expected to cleave, yielding Lantanolic acid and 3-methyl-2-butenoic acid as the primary degradation products.[4][5]

-

Acid-catalyzed hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate of Lantanolic acid and 3-methyl-2-butenoic acid.[2]

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

The secondary hydroxyl group and the carbon-carbon double bond in this compound are potential sites for oxidative degradation.[6] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, could lead to the formation of various oxidation products. The hydroxyl group could be oxidized to a ketone, and the double bond could undergo epoxidation or cleavage.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. The double bond in the pentacyclic ring system is a potential chromophore that can absorb UV light, leading to isomerization or other photochemical reactions.[7][8][9] The ester group may also be susceptible to photolytic cleavage.

Thermal Degradation

At elevated temperatures, this compound may undergo degradation. Potential thermal degradation pathways could include decarboxylation of the carboxylic acid group, dehydration involving the hydroxyl group, or other complex rearrangements of the triterpenoid skeleton.

Hypothetical Forced Degradation Study Protocol

To experimentally determine the stability and degradation profile of this compound, a forced degradation study should be conducted according to ICH guidelines. The following protocol outlines a hypothetical study design.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. esisresearch.org [esisresearch.org]

- 3. This compound | C35H52O6 | CID 101316804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lantanolic Acid | C30H46O4 | CID 15560079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pediaa.com [pediaa.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. research.universityofgalway.ie [research.universityofgalway.ie]

- 8. Study of photodegradation and photooxidation of p-arsanilic acid in water solutions at pH = 7: kinetics and by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Isolation of Lantanilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanilic acid, a pentacyclic triterpenoid isolated from the invasive plant species Lantana camara, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the historical discovery and the methodologies for the isolation of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, collated quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Lantana camara, a flowering shrub of the Verbenaceae family, is a plant of dual character. While notorious for its invasive nature and toxicity to livestock, it is also a rich reservoir of phytochemicals with significant medicinal potential.[1] Among these are a variety of pentacyclic triterpenoids, which have demonstrated a range of biological activities, including nematicidal, antibacterial, and antifungal properties.[2] One such compound is this compound, a molecule that has been the subject of phytochemical investigation since its discovery. This guide delves into the history of its first isolation and provides a detailed framework for its extraction and purification.

The Genesis of Discovery: First Isolation

The first documented isolation of this compound was reported in 1995 by Siddiqui et al. in the journal Phytochemistry.[3][4][5][6] Their work on the pentacyclic triterpenoids from the aerial parts of Lantana camara led to the characterization of this novel compound.[3][4][5][6] This seminal study laid the groundwork for future research into the chemical and biological properties of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₂O₆ | Khan et al., 2023 |

| Molecular Weight | 568.78 g/mol | Khan et al., 2023 |

| Appearance | Crystalline mass | Khan et al., 2023 |

| Pseudo Molecular Ion Peak (ESIMS) | 569.2 [M+H]⁺ | Khan et al., 2023 |

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for a pentacyclic triterpenoid structure. The data presented below is a compilation from published literature.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.56 | m | - | H-2' |

| 2.12 | d | 1.1 | β-methyl group |

| 1.83 | s | - | β-methyl group |

| 1.14 | s | - | Tertiary methyl |

| 1.01 | s | - | Tertiary methyl |

| 0.98 | s | - | Tertiary methyl |

| 0.94 | s | - | Tertiary methyl |

| 0.86 | s | - | Tertiary methyl |

| 0.76 | s | - | Tertiary methyl |

Source: Khan et al., 2023

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound.

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.5 |

| 2 | 26.5 |

| 3 | 80.8 |

| 4 | 38.9 |

| 5 | 55.4 |

| 6 | 18.2 |

| 7 | 33.0 |

| 8 | 39.8 |

| 9 | 47.6 |

| 10 | 37.0 |

| 11 | 23.5 |

| 12 | 122.5 |

| 13 | 143.7 |

| 14 | 41.9 |

| 15 | 28.1 |

| 16 | 23.5 |

| 17 | 46.6 |

| 18 | 41.2 |

| 19 | 45.9 |

| 20 | 30.7 |

| 21 | 33.8 |

| 22 | 36.9 |

| 23 | 28.1 |

| 24 | 15.5 |

| 25 | 15.6 |

| 26 | 16.9 |

| 27 | 25.9 |

| 28 | 177.3 |

| 29 | 17.1 |

| 30 | 21.0 |

| 1' | 165.3 |

| 2' | 116.0 |

| 3' | 157.0 |

| 4' | 27.3 |

| 5' | 20.2 |

Source: Khan et al., 2023

Experimental Protocols for Isolation

The following is a generalized protocol for the isolation of this compound from Lantana camara leaves, based on methodologies described in the literature. This protocol can be adapted and optimized by researchers based on their specific laboratory conditions and available resources.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Lantana camara.

-

Washing: Thoroughly wash the leaves with distilled water to remove any dirt and debris.

-

Drying: Oven-dry the leaves at a controlled temperature of 45°C until a constant weight is achieved.

-

Grinding: Grind the dried leaves into a coarse powder using a grinding mill.

Extraction

-

Soaking: Macerate the powdered leaf material in 100% ethyl acetate at room temperature. The ratio of plant material to solvent should be optimized, with a common starting point being 1:10 (w/v).

-

Concentration: After a sufficient soaking period (e.g., 48-72 hours), filter the extract to remove the plant debris. Concentrate the filtrate using a rotary evaporator at a temperature of 45°C to obtain the crude ethyl acetate extract.

Chromatographic Purification

-

Column Preparation: Pack a silica gel (60-120 mesh) column with an appropriate slurry of silica gel in the initial mobile phase.

-

Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. The specific gradient will need to be optimized, but a common starting point is a stepwise gradient from 100% n-hexane to 100% ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the compound of interest (as determined by TLC) and concentrate them to yield purified this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including nematicidal, antibacterial, and antifungal properties.[2] While the precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated, studies on the crude extracts of Lantana camara provide some insights.

A study on the metabolic profiling of Lantana camara revealed that its extracts can modulate key inflammatory pathways, including the PI3K-Akt and MAPK signaling pathways .[1] These pathways are crucial in regulating cell proliferation, survival, and inflammation. It is plausible that this compound, as a constituent of these extracts, contributes to these effects. However, further research is required to confirm the direct interaction of this compound with these pathways.

Conclusion and Future Directions

The discovery of this compound from Lantana camara by Siddiqui et al. in 1995 opened a new avenue for the exploration of bioactive compounds from this ubiquitous plant. The isolation protocols, though requiring optimization, are well-established, relying on standard chromatographic techniques. The compiled spectroscopic data provides a clear fingerprint for the identification and characterization of this pentacyclic triterpenoid.

While the preliminary biological activities of this compound are promising, a significant knowledge gap remains concerning its specific molecular targets and the signaling pathways it modulates. Future research should focus on elucidating these mechanisms to fully understand its therapeutic potential. The hypothesized involvement in the PI3K-Akt and MAPK pathways provides a logical starting point for such investigations. A deeper understanding of its mechanism of action will be crucial for the development of this compound as a potential therapeutic agent.

References

- 1. Metabolic profiling of Lantana camara L. using UPLC-MS/MS and revealing its inflammation-related targets using network pharmacology-based and molecular docking analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nematicidal natural products from the aerial parts of Lantana camara Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. aptiwfn.com [aptiwfn.com]

- 5. ajpbp.com [ajpbp.com]

- 6. chemijournal.com [chemijournal.com]

Lantanilic Acid: A Technical Guide for Researchers

CAS Number: 60657-41-2[1] Molecular Formula: C₃₅H₅₂O₆[1]

This technical guide provides an in-depth overview of Lantanilic acid, a pentacyclic triterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines its chemical properties, biological activities, and detailed experimental protocols for its isolation and bioactivity assessment.

Chemical and Physical Properties

This compound is a natural product isolated from plants of the Lantana genus, most notably Lantana camara. As a member of the triterpenoid class of compounds, it possesses a complex cyclic structure.

| Property | Value | Source |

| CAS Number | 60657-41-2 | [1] |

| Molecular Formula | C₃₅H₅₂O₆ | [1] |

| Molecular Weight | 568.8 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in ethyl acetate and methanol | [2][3] |

Spectroscopic Data Summary

The structure of this compound has been elucidated using various spectroscopic techniques. The following table summarizes key spectral data.

| Spectroscopic Data | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | Signals at δ 5.37 (olefinic proton), δ 3.03 (dd), and multiple singlets for methyl groups between δ 0.76 and δ 1.14.[3] |

| ¹³C NMR (100 MHz, CDCl₃) | 35 carbon resonances, including a carboxylic acid carbon at δ 177.3 and a carbonyl carbon at δ 165.3.[3] |

| Mass Spectrometry (ESI-MS) | Pseudo-molecular ion peak at m/z 569.2 [M+H]⁺, consistent with the molecular formula C₃₅H₅₂O₆.[2][3] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most significant being its leishmanicidal, antibacterial, and antifungal properties.

| Biological Activity | Test Organism/Assay | Result | Concentration | Source |

| Leishmanicidal | Leishmania major promastigotes | IC₅₀ = 21.3 µM | 21.3 µM | [4] |

| Antibacterial | Staphylococcus aureus (Gram-positive) | 1.7 mm zone of inhibition | 500 µg/mL | |

| Antifungal | Candida albicans | 9.3 mm zone of inhibition | 500 µg/mL | |

| 8.3 mm zone of inhibition | 250 µg/mL | |||

| 4.6 mm zone of inhibition | 125 µg/mL |

Experimental Protocols

Isolation of this compound from Lantana camara

This protocol describes the extraction and purification of this compound from the leaves of Lantana camara.

1. Plant Material Preparation:

- Collect fresh leaves of Lantana camara.

- Wash the leaves with distilled water to remove any debris.

- Oven-dry the leaves at 45°C until a constant weight is achieved.

- Grind the dried leaves into a coarse powder using a grinding machine.[2][3]

2. Extraction:

- Soak approximately 22 g of the dried leaf powder in 100% ethyl acetate at room temperature.[2][3]

- Concentrate the resulting extract using a rotary evaporator at 45°C to obtain the crude extract.[2][3]

3. Chromatographic Purification:

- Prepare a silica gel 60 (230-400 mesh) column (40 cm x 5 cm ID).

- Apply the crude extract to the top of the silica gel column.

- Elute the column isocratically with a solvent system of n-hexane and ethyl acetate (80:20).[2][3]

- Collect fractions of 100 mL each.

- Monitor the fractions by thin-layer chromatography (TLC).

- Fraction 9, upon evaporation at room temperature, will yield clear crystalline substances.

- Wash the crystals with the n-hexane-ethyl acetate (80:20) solvent mixture to afford pure this compound.[2][3]

In Vitro Leishmanicidal Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania major promastigotes.

1. Parasite Culture:

- Culture Leishmania major promastigotes in a suitable medium (e.g., M199) supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

2. Assay Procedure:

- Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in fresh culture medium.

- Dispense 100 µL of the parasite suspension into the wells of a 96-well microtiter plate.

- Prepare serial dilutions of this compound in the culture medium and add 100 µL to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

- Incubate the plate at 26°C for 72 hours.

3. Viability Assessment (MTT Assay):

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.

- Add 100 µL of 50% isopropanol in 10% SDS to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of inhibition and determine the IC₅₀ value.

Antibacterial and Antifungal Susceptibility Testing (Disk Diffusion Method)

This protocol is based on the Kirby-Bauer disk diffusion method to assess the antimicrobial activity of this compound.

1. Inoculum Preparation:

- Prepare a fresh overnight culture of the test microorganisms (Staphylococcus aureus and Candida albicans) in a suitable broth.

- Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

2. Plate Inoculation:

- Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

- Evenly swab the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) to create a lawn of microbial growth.

3. Disk Application and Incubation:

- Prepare sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound (e.g., 125, 250, and 500 µ g/disk ).

- Aseptically place the impregnated disks on the surface of the inoculated agar plates, ensuring firm contact.

- Include positive control disks (e.g., amoxicillin for bacteria, ketoconazole for fungi) and a negative control disk (solvent only).

- Incubate the plates at 37°C for 24 hours for bacteria and 25-30°C for 48-72 hours for fungi.

4. Result Interpretation:

- Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Visualizations

Experimental Workflow for this compound Isolation and Bioactivity Screening

Caption: Workflow for the isolation and biological activity screening of this compound.

Proposed General Mechanism of Action for Triterpenoids

While the specific signaling pathways affected by this compound have not been elucidated, a general mechanism of action for antimicrobial triterpenoids has been proposed, which involves the disruption of the microbial cell membrane.

Caption: Proposed mechanism of action for antimicrobial triterpenoids like this compound.

References

The Synthesis of Lantanilic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Disclaimer: The synthesis of derivatives of lantanilic acid is a field with limited publicly available research. This guide, therefore, presents potential synthetic strategies and experimental protocols based on established methodologies for structurally similar pentacyclic triterpenoids, such as oleanolic acid, betulinic acid, and lantadene A. The information provided herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel this compound analogs.

Introduction to this compound

This compound is a pentacyclic triterpenoid that can be isolated from the plant Lantana camara.[1] This natural product has garnered interest in the scientific community due to its diverse biological activities. As a member of the triterpenoid class of compounds, this compound shares a common biosynthetic origin with other well-studied molecules that have been investigated for their therapeutic potential.

The core structure of this compound presents multiple reactive sites that are amenable to chemical modification, offering the potential to generate a library of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The primary goals of synthesizing this compound derivatives include:

-

Enhancing Bioactivity: Modifying the structure to improve its interaction with biological targets.

-

Improving Drug-like Properties: Increasing solubility, metabolic stability, and bioavailability.[2]

-

Reducing Toxicity: Altering the structure to minimize off-target effects.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, providing a strong rationale for the development of its derivatives as potential therapeutic agents.

-

Antimicrobial and Antifungal Activity: this compound has shown activity against the bacterium Staphylococcus aureus and is particularly effective against the fungus Candida albicans.[1] Its lipophilic nature is thought to contribute to its ability to disrupt microbial membranes.[1]

-

Nematicidal Activity: Extracts containing this compound have been reported to possess nematicidal properties.

-

Cytotoxic Activity: this compound has exhibited cytotoxic effects, suggesting its potential as a scaffold for the development of anticancer agents.[1]

A summary of the reported biological activities of this compound is presented in the table below.

| Biological Activity | Target Organism/Cell Line | Reported Effect | Reference |

| Antibacterial | Staphylococcus aureus | Active | [1] |

| Antifungal | Candida albicans | Very Active | [1] |

| Cytotoxic | - | LC50 = 27.9 mg/mL | [1] |

Proposed Strategies for the Synthesis of this compound Derivatives

Based on the extensive literature on the chemical modification of analogous pentacyclic triterpenoids, several key synthetic strategies can be proposed for the derivatization of this compound.[3][4] The primary sites for modification on the this compound scaffold are the carboxylic acid at C-28, the hydroxyl group at C-3, and the double bond within the ring structure.

Modification of the C-28 Carboxylic Acid

The C-28 carboxylic acid is a prime target for modification to generate esters and amides, which can significantly alter the compound's polarity, solubility, and biological activity.

Esterification of the C-28 carboxylic acid can be achieved through various methods, including the Fischer-Speier esterification under acidic conditions or by using coupling agents.[5][6]

Exemplary Experimental Protocol: Fischer-Speier Esterification of a Triterpenoid Carboxylic Acid

-

Dissolve the triterpenoid carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.[7][8] Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.[7]

Exemplary Experimental Protocol: Amide Synthesis via Acyl Chloride

-

Suspend the triterpenoid carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

-

Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the acyl chloride in dry DCM and add it dropwise to a solution of the desired amine (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) in DCM at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Modification of the C-3 Hydroxyl Group

The C-3 hydroxyl group is another key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, or oxidation followed by further modifications.

Exemplary Experimental Protocol: Acetylation of the C-3 Hydroxyl Group

-

Dissolve the triterpenoid (1.0 eq) in a mixture of pyridine and acetic anhydride.

-

Stir the reaction at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

-